P505-15, chemically known as P505-15, is a novel, highly selective, and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK). [, , , , ] It has demonstrated significant potential as a research tool for investigating SYK-dependent signaling pathways and their roles in various cellular processes, including immune responses and cancer cell proliferation. [, , , ] P505-15 exhibits at least 80-fold greater affinity for SYK compared to other kinases, making it a highly valuable tool for dissecting the specific contributions of SYK activity in complex biological systems. []
P505-15 functions as a potent and selective ATP-competitive inhibitor of SYK, effectively blocking its kinase activity. [, , , ] By inhibiting SYK, P505-15 disrupts downstream signaling cascades initiated by the B-cell receptor (BCR) and Fcε receptor 1 (FcεRI). [, , ] This inhibition leads to the suppression of various cellular processes, including B-cell activation, proliferation, migration, and cytokine production. [, , , , ] In the context of cancer research, P505-15 has demonstrated efficacy in blocking the proliferation of B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), by interfering with BCR-mediated survival signals. [, , ] Furthermore, P505-15 has shown promising results in preclinical models of rheumatoid arthritis by suppressing immune function and alleviating inflammation. [, ] Specifically, P505-15 reduces arthritis score, cartilage destruction, macrophage infiltration, and circulating levels of pro-inflammatory cytokines. [] In microglia, P505-15 prevents neuronal loss by reducing their phagocytosis of synapses and neurons. []
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 3506-17-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: